Licarin A

Antimycobacterial Tuberculosis Multidrug-resistant

Licarin A is a dihydrobenzofuran neolignan existing as racemic (±) and enantiopure (+)/(−) forms. Biological activity is enantiomer-dependent: (−)-Licarin A demonstrates potent antimycobacterial (MIC 3.12–12.5 µg/mL against MDR M. tuberculosis), antischistosomal (LC50 91.71 µM), antitrypanosomal (IC50 23.46 µM), and antileishmanial (EC50 4.71 µg/mL) activities, while the (+)-enantiomer is inactive. Procurement of the racemate or unspecified mixtures is scientifically unsound for target-based assays. Verify enantiomeric composition and batch purity before ordering. This product is for research use only.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
Cat. No. B150314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicarin A
Synonymsisolicarin A
licarin A
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1
InChIKeyITDOFWOJEDZPCF-FNINDUDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Licarin A Compound Profile and Procurement Baseline for Research


Licarin A is a dihydrobenzofuran neolignan (C20H22O4, MW 326.39) derived from the oxidative coupling of isoeugenol . It occurs as both racemic (±)-licarin A and enantiopure (+)- or (−)-licarin A, with the (−)-enantiomer demonstrating markedly distinct biological activity from the racemate in multiple assays [1]. The compound is isolated from plants including Aristolochia taliscana, Machilus thunbergii, and Myristica fragrans [2].

Why Generic Licarin A Substitution Fails: Enantiomer-Specific and Structural Determinants


Substitution of Licarin A with racemic mixtures or structurally related neolignans without enantiomeric specification is scientifically unsound. The (−)-enantiomer of licarin A (LC50 91.71 μM against S. mansoni) is active while the (+)-enantiomer shows no detectable schistosomicidal activity [1]. Similarly, licarin A displays MIC values of 3.12–12.5 μg/mL against M. tuberculosis strains whereas its co-isolated analog eupomatenoid-7 shows substantially weaker activity [2]. Even minor structural modifications—acetylation versus benzylation versus methylation—produce >4-fold differences in antiparasitic potency [3]. Therefore, procurement specifications must explicitly define enantiomeric composition (racemic vs. enantiopure) and batch-to-batch purity verification, as these parameters directly determine functional outcomes in target assays.

Licarin A Product-Specific Quantitative Evidence and Comparator Analysis


Licarin A vs. Licarin B vs. Eupomatenoid-7: Antimycobacterial MIC Comparison Against MDR-TB

Licarin A was the most active among three co-isolated neolignans (licarin A, licarin B, eupomatenoid-7) tested against M. tuberculosis strains including H37Rv and multidrug-resistant clinical isolates [1]. The MIC range for licarin A was 3.12–12.5 μg/mL across all tested strains, while licarin B and eupomatenoid-7 exhibited notably higher MIC values, indicating licarin A as the lead antimycobacterial scaffold [1].

Antimycobacterial Tuberculosis Multidrug-resistant

Enantiomer-Specific Schistosomicidal Activity: (−)-Licarin A vs. (+)-Licarin A

Direct enantiomeric comparison revealed that (−)-licarin A exhibits significant in vitro schistosomicidal activity against adult S. mansoni worms (LC50 91.71 μM), whereas the (+)-enantiomer showed no detectable activity in the same assay [1]. The racemic mixture displayed an intermediate LC50 of 53.57 μM [1].

Antischistosomal Neglected tropical diseases Chiral pharmacology

Enantiomer-Specific Trypanocidal Activity: (−)-Licarin A vs. (+)-Licarin A

Against trypomastigote forms of T. cruzi, (−)-licarin A demonstrated an IC50 of 23.46 μM, which is approximately 3.7-fold more potent than the (+)-enantiomer (IC50 87.73 μM) [1]. The racemic mixture showed moderate activity with IC50 127.17 μM [1].

Trypanocidal Chagas disease Chiral SAR

Licarin A vs. Meglumine Antimoniate: Antileishmanial Efficacy Against Intracellular Amastigotes

Licarin A was compared directly with the reference drug meglumine antimoniate against Leishmania major intracellular amastigotes. Licarin A demonstrated an EC50 of 4.71 ± 0.29 μg/mL, which is approximately 46-fold more potent than meglumine antimoniate (EC50 216.2 ± 76.7 μg/mL) [1]. Against promastigotes, licarin A exhibited an IC50 of 9.59 ± 0.94 μg/mL [1].

Antileishmanial Neglected tropical diseases Immunomodulation

Licarin A vs. (+)-Licarin B vs. Maceneolignan B: Cytotoxicity Against Melanoma B16-F10

Among three benzofuranoid neolignans co-isolated from Myristica fragrans seeds, (+)-licarin A displayed the most potent cytotoxic activity against melanoma B16-F10 cells with an IC50 of 94.15 μM [1]. (+)-Licarin B and (+)-maceneolignan B exhibited higher IC50 values (>100 μM) under the same assay conditions [1].

Cytotoxicity Melanoma Benzofuranoid neolignan

Licarin A vs. Isoliquiritigenin: NF-κB Phosphorylation Inhibition and Zebrafish Toxicity

Licarin A was compared with the natural product chemopreventive control isoliquiritigenin for NF-κBp65 phosphorylation inhibition in DU-145 prostate cancer cells. Licarin A afforded superior phospho-NF-κBp65 inhibition at a high concentration compared to isoliquiritigenin [1]. In parallel, licarin A was less toxic to zebrafish (Danio rerio) than both isoliquiritigenin and the clinical chemopreventive drug tamoxifen [1].

Cancer chemoprevention NF-κB Toxicity profiling

Licarin A Research Application Scenarios Driven by Comparative Evidence


Multidrug-Resistant Tuberculosis (MDR-TB) Drug Discovery

Researchers screening neolignan libraries for antimycobacterial leads should prioritize licarin A based on its superior MIC range (3.12–12.5 μg/mL) against MDR M. tuberculosis clinical isolates compared to licarin B and eupomatenoid-7 [1]. This evidence supports its use as a chemical probe for target identification in mycobacterial cell wall biosynthesis or as a validated scaffold for semi-synthetic optimization.

Chiral Antiparasitic Pharmacology Studies

Investigators conducting enantiomer-specific structure-activity relationship studies in neglected tropical diseases should procure (−)-licarin A (LC50 91.71 μM against S. mansoni; IC50 23.46 μM against T. cruzi) rather than the inactive (+)-enantiomer or diluted racemic mixture [1]. The dramatic enantiomeric activity difference makes licarin A an exemplary system for studying chiral recognition in antiparasitic drug targets.

Leishmaniasis Drug Development Against Intracellular Amastigotes

Programs targeting leishmaniasis should prioritize licarin A over meglumine antimoniate as a lead compound, given its 46-fold greater potency (EC50 4.71 vs. 216.2 μg/mL) against clinically relevant intracellular amastigotes [1]. The compound's additional immunomodulatory activity (decreased IL-6 and IL-10 production) provides a dual mechanism-of-action advantage.

Melanoma Chemotherapy Lead Optimization

For researchers isolating benzofuranoid neolignans from Myristica fragrans, (+)-licarin A (IC50 94.15 μM) should be selected over (+)-licarin B and (+)-maceneolignan B as the starting scaffold for melanoma cytotoxicity studies [1]. Its relative potency within this natural product series establishes it as the lead candidate for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licarin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.